Chlorflurenol-methyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.55e-05 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

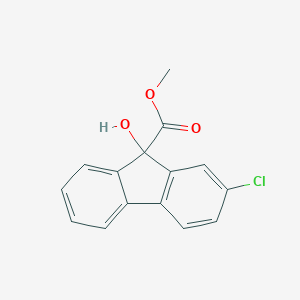

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-9-hydroxyfluorene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-19-14(17)15(18)12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)15/h2-8,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPVWIEWJTEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032534 | |

| Record name | Chlorflurenol-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Aldrich MSDS] | |

| Record name | Chloroflurenol-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Chloroflurenol-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2536-31-4, 37339-61-0 | |

| Record name | Chlorflurenol methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2536-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroflurenol-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-9-carboxylic acid, 2,7-dichloro-9-hydroxy-, methyl ester, mixt. with methyl 2-chlo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-9-carboxylic acid, 2-chloro-9-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorflurenol-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROFLURENOL-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK1570079V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Chlorflurenol-Methyl in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorflurenol-methyl is a synthetic plant growth regulator classified as a morphactin. Its primary mechanism of action is the inhibition of polar auxin transport, a crucial process governing numerous aspects of plant growth and development. This disruption of auxin flow leads to a cascade of physiological and morphological effects, including the inhibition of apical dominance, promotion of lateral bud outgrowth, and interference with cell division and elongation. This technical guide provides a comprehensive overview of the molecular and physiological underpinnings of this compound's activity in plants, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Inhibition of Polar Auxin Transport

The directional, cell-to-cell movement of the plant hormone auxin, known as polar auxin transport (PAT), is fundamental for establishing and maintaining plant architecture. This process is primarily mediated by the polar-localized PIN-FORMED (PIN) family of auxin efflux carriers. This compound exerts its effects by disrupting this transport system.

While the precise molecular interaction is not fully elucidated, evidence suggests that this compound and other morphactins interfere with the function of PIN proteins. This interference is thought to occur through binding to a component of the auxin transport machinery, though not directly to the auxin binding site of the TIR1/AFB receptors. The consequence is a reduction in the basipetal flow of auxin from the apical regions, leading to its accumulation in certain tissues and depletion in others.

dot

Caption: Inhibition of Polar Auxin Transport by this compound.

Physiological and Morphological Effects

The disruption of polar auxin transport by this compound manifests in a variety of observable changes in plant growth and morphology. These effects are a direct consequence of the altered auxin gradients within the plant.

Quantitative Data on Plant Responses

The following table summarizes the known effects of this compound on various plant growth parameters. It is important to note that specific effective concentrations can vary depending on the plant species, developmental stage, and application method.

| Plant Response | Effective Concentration Range | Observed Effect | References |

| Inhibition of Apical Dominance | 1 - 100 mg/L | Promotes the outgrowth of lateral buds, leading to a more bushy phenotype. The apical bud's inhibitory effect on lateral buds is diminished. | [1][2][3] |

| Inhibition of Root Elongation | 0.1 - 50 mg/L | Significantly reduces primary root growth. Root tips may appear swollen. | [4] |

| Stimulation of Lateral Root Formation | Lower concentrations (e.g., 0.1 - 5 mg/L) | Can paradoxically promote the initiation of lateral roots due to auxin accumulation above the point of transport inhibition. | [4][5] |

| Inhibition of Geotropism and Phototropism | 1 - 25 mg/L | Disrupts the differential growth responses to gravity and light, which are dependent on asymmetric auxin distribution. | [6] |

| Induction of Parthenocarpy | 10 - 100 mg/L | Can stimulate fruit development without fertilization in some species by mimicking the hormonal signal typically provided by pollination. | [7] |

| Inhibition of Mitosis | Concentration-dependent | Reduces the mitotic index in meristematic tissues, contributing to overall growth inhibition. | [8] |

Cellular and Molecular Mechanisms

Disruption of Mitosis and Microtubule Organization

This compound has been observed to interfere with cell division in meristematic tissues. This effect is likely linked to the disruption of the microtubule cytoskeleton. Microtubules are essential for the formation of the mitotic spindle, which segregates chromosomes during cell division. While the direct molecular target within the microtubule machinery has not been definitively identified for this compound, its effects are consistent with those of other mitotic disrupters that can lead to abnormal spindle formation and an arrest of the cell cycle.[8][9]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Auxin-Gibberellin Interaction in Apical Dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apical dominance - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Gibberellin-Auxin Crosstalk Modulates Lateral Root Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Mitotic Disruption and Cytoskeletal Alterations Induced by Acorus calamus Essential Oil: Implications for Bioherbicidal Potential [mdpi.com]

- 9. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Derivation of Chlorflurenol-methyl for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and derivation of Chlorflurenol-methyl, a synthetic plant growth regulator belonging to the morphactin class. This document is intended for research purposes and outlines detailed experimental protocols, key chemical data, and the underlying mechanisms of action to facilitate further investigation and development in the field.

Chemical and Physical Properties of this compound

This compound, with the chemical name methyl 2-chloro-9-hydroxy-9H-fluorene-9-carboxylate, is a white to yellowish crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C15H11ClO3 |

| Molecular Weight | 274.70 g/mol |

| Melting Point | 152 °C |

| Water Solubility | Low |

| Solubility in Organic Solvents | Soluble in organic solvents |

| CAS Number | 2536-31-4 |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical characteristics of the compound.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that typically begins with a fluorene derivative.[2] The core of the synthesis involves the chlorination of the fluorene ring system followed by esterification to yield the final product.[1][2] An alternative pathway described in the literature commences with phenanthrene.

Synthesis Pathway Overview

A common synthetic route involves the conversion of a fluorene precursor to 2-chloro-9-hydroxyfluorene-9-carboxylic acid, which is then esterified with methanol.[2] A more detailed, albeit potentially lower-yielding laboratory-scale synthesis can be initiated from phenanthrene, which is first oxidized to phenanthrenequinone. This intermediate then undergoes a benzilic acid-type rearrangement to form 9-hydroxyfluorene-9-carboxylic acid (HFCA). The HFCA is subsequently chlorinated and esterified.[3]

Figure 1: General Synthesis Pathway of this compound. A simplified diagram illustrating the key chemical transformations in the synthesis of this compound from a fluorene derivative.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloro-9-hydroxyfluorene-9-carboxylic acid

This protocol is a generalized representation based on available literature and may require optimization.

-

Starting Material: 2-chlorofluorene or a suitable fluorene derivative.

-

Reaction: The synthesis of the carboxylic acid intermediate from a fluorene precursor is a critical step. While specific public-domain protocols with quantitative yields are scarce, the process generally involves the introduction of a carboxylic acid group at the 9-position and a chlorine atom at the 2-position of the fluorene ring.[2]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Protocol 2: Fischer Esterification for the Synthesis of this compound

-

Reactants: 2-chloro-9-hydroxyfluorene-9-carboxylic acid and an excess of anhydrous methanol.

-

Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Procedure:

-

Suspend the 2-chloro-9-hydroxyfluorene-9-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add the acid catalyst.

-

Heat the mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of diethyl ether and hexane, to yield a crystalline solid.

-

Yield: The yield of the Fischer esterification step can be expected to be in the range of 60-80%, depending on the purity of the starting material and the reaction conditions.

Quantitative Data for Synthesis:

| Step | Reactants | Key Conditions | Typical Yield |

| Esterification | 2-chloro-9-hydroxyfluorene-9-carboxylic acid, Methanol, H2SO4 | Reflux, 1-3 hours | 60-80% |

Table 2: Summary of Quantitative Data for the Fischer Esterification Step. This table provides a general overview of the reaction conditions and expected yield for the final step in the synthesis of this compound.

Derivation of this compound for Research

The derivation of this compound allows for the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced or altered biological activities. Derivatization can occur at several positions on the molecule, including the ester group and the fluorene ring system.

Ester Analogs

One common derivatization strategy involves the synthesis of different esters of 2-chloro-9-hydroxyfluorene-9-carboxylic acid. This can be achieved by employing various alcohols in the Fischer esterification protocol described above. For instance, using ethanol or propanol instead of methanol would yield the corresponding ethyl or propyl esters.

Protocol 3: Synthesis of Chlorflurenol-ethyl

-

Follow the Fischer Esterification protocol (Protocol 2), substituting anhydrous ethanol for anhydrous methanol.

-

The reaction time and purification procedure may require minor adjustments based on the properties of the resulting ethyl ester.

Ring-Substituted Analogs

Further modifications can be made to the fluorene ring system. For example, the synthesis of di-chloro derivatives, such as methyl 2,7-dichloro-9-hydroxy-9H-fluorene-9-carboxylate, has been reported.[4] The synthesis of such analogs would typically involve starting with a di-substituted fluorene precursor.

Figure 2: Workflow for the Derivation of this compound. This diagram illustrates the primary strategies for creating derivatives of this compound for research, leading to structure-activity relationship studies.

Mechanism of Action: Inhibition of Polar Auxin Transport

This compound and other morphactins are known to be potent inhibitors of polar auxin transport in plants.[5] This transport is crucial for a wide range of developmental processes, including gravitropism, phototropism, and organ formation. The directional flow of the plant hormone auxin is primarily mediated by the PIN-FORMED (PIN) family of auxin efflux carriers.

The activity and polar localization of PIN proteins are regulated by a cycle of phosphorylation and dephosphorylation. The PINOID (PID) kinase phosphorylates PIN proteins, which generally promotes their apical localization, while Protein Phosphatase 2A (PP2A) dephosphorylates them, favoring basal localization.[5][6]

While the precise molecular interaction is still under investigation, evidence suggests that morphactins like this compound disrupt this regulatory cycle. It is hypothesized that they may interfere with the activity of PID kinase or PP2A phosphatase, or potentially interact with other regulatory components of the auxin transport machinery, rather than directly binding to the PIN proteins themselves.[7] This disruption leads to a mislocalization of PIN proteins and a subsequent inhibition of directional auxin flow.[8]

Figure 3: Proposed Signaling Pathway for this compound Action. This diagram illustrates the regulation of PIN protein localization by PINOID kinase and PP2A phosphatase and the hypothesized points of interference by this compound, leading to the disruption of polar auxin transport.

Conclusion

This technical guide has provided a detailed overview of the synthesis, derivation, and mechanism of action of this compound for research purposes. The provided experimental protocols and chemical data serve as a foundation for the laboratory synthesis and further investigation of this and related compounds. The elucidation of its inhibitory effect on polar auxin transport opens avenues for its use as a chemical tool to probe plant developmental processes and for the potential development of new plant growth regulators. Further research is warranted to precisely define the molecular targets of this compound and to explore the full potential of its derivatives.

References

- 1. This compound (Ref: CME 74050) [sitem.herts.ac.uk]

- 2. Chlorflurenol [sitem.herts.ac.uk]

- 3. US10351504B1 - Synthesis of hydroxyfluorene-carboxilic acid and esters thereof - Google Patents [patents.google.com]

- 4. methyl 2,7-dichloro-9-hydroxy-9H-fluorene-9-carboxylate|lookchem [lookchem.com]

- 5. Flavonol-induced changes in PIN2 polarity and auxin transport in the Arabidopsis thaliana rol1-2 mutant require phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonol-induced changes in PIN2 polarity and auxin transport in the Arabidopsis thaliana rol1-2 mutant require phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

Chlorflurenol-Methyl: A Technical Guide to its Role as a Morphactin in Plant Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflurenol-methyl, a synthetic plant growth regulator derived from fluorene-9-carboxylic acid, is a prominent member of the morphactin group.[1] These compounds are distinguished by their profound influence on plant morphogenesis. The primary mechanism of action for this compound is the inhibition of polar auxin transport, a critical process governing numerous aspects of plant growth and development.[2][3] By disrupting the directional flow of auxin, this compound induces a wide range of physiological responses, including the inhibition of apical dominance, promotion of lateral branching, suppression of stem elongation, and the induction of parthenocarpic (seedless) fruit development.[1][4][5] This technical guide provides a comprehensive overview of the biochemical and physiological roles of this compound, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of its underlying signaling pathways and experimental workflows.

Introduction to Morphactins and this compound

Morphactins are a class of synthetic bioregulators that exert significant control over the form, structure, and differentiation of plant tissues, rather than simply promoting or inhibiting growth.[1] Their name is a portmanteau of "morphogenesis" and "actin." this compound (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate) is one of the most well-studied morphactins.[2] It is absorbed by the leaves and roots and translocates throughout the plant, accumulating in active regions like buds and meristems.[6][7] Its primary molecular action is the disruption of auxin transport, which classifies it as an auxin transport inhibitor, or antiauxin.[2][3] This interference with a primary hormonal pathway leads to a cascade of developmental changes, making it a valuable tool for both agricultural applications and fundamental plant biology research.

Mechanism of Action: Inhibition of Polar Auxin Transport

The directional, cell-to-cell movement of the plant hormone auxin (primarily indole-3-acetic acid, IAA) is known as polar auxin transport. This process is fundamental to establishing plant body polarity and coordinating development. It is mediated by specialized plasma membrane-localized carrier proteins, most notably the PIN-FORMED (PIN) family of auxin efflux carriers.[8][9]

This compound functions by directly inhibiting these PIN proteins, thereby blocking the efflux of auxin from the cell.[2][3][10] This disruption prevents the establishment and maintenance of auxin gradients that are essential for processes like apical dominance, tropic responses, and leaf initiation.[11] The inhibition of auxin transport is a key feature that distinguishes morphactins from other classes of plant growth regulators.

Core Developmental Effects of this compound

The disruption of auxin flow by this compound manifests in several key developmental alterations.

Inhibition of Apical Dominance and Promotion of Lateral Growth

Apical dominance is the phenomenon where the central, apical bud of a plant grows more strongly while suppressing the growth of lateral (axillary) buds.[12] This is maintained by a high concentration of auxin produced in the shoot apex and transported down the stem, which inhibits lateral bud outgrowth.[12][13]

By blocking this downward transport of auxin, this compound effectively removes the inhibitory signal.[6] This allows lateral buds to break dormancy and grow, leading to a bushier, more branched plant architecture. This effect is particularly useful in horticulture for producing more compact ornamental plants and in agriculture for increasing the number of flowering and fruiting sites.[1][5] The release of apical dominance is often correlated with an increase in cytokinins, another class of plant hormones that promotes cell division and bud growth, within the axillary buds.[13][14]

Induction of Parthenocarpy and Effects on Fruit Development

Parthenocarpy is the development of fruit without prior fertilization, resulting in seedless fruit.[15] Fruit set and initial development are tightly regulated by hormones, including auxins and gibberellins.[16][17] By applying this compound during the flowering stage, the normal hormonal balance is altered, which can trigger the ovary to develop into a fruit even in the absence of pollination and fertilization.[1][18] This application has been shown to be effective in inducing parthenocarpy and increasing fruit yields in crops like cucumbers, tomatoes, and gourds.[19][20]

Inhibition of Elongation Growth and Other Morphogenetic Effects

Morphactins generally have an inhibitory effect on internode elongation, leading to plants with a more compact or dwarfed stature.[5][19][21] This is a direct consequence of interfering with auxin-mediated cell elongation. Other reported effects include the inhibition of seed germination, delayed senescence, and alterations in leaf morphology, such as the fusion of leaflets in tomato plants.[1][19][21]

Quantitative Analysis of Effects

The effects of this compound are highly dependent on the plant species, developmental stage, and applied concentration. The following tables summarize quantitative data from various studies.

Table 1: Effects of this compound on Vegetative Growth

| Plant Species | Treatment Concentration | Observed Effect | Reference |

| Soybean (Glycine max) | 50 mg/L (foliar spray) | 14.88% inhibition of stem elongation. | [5] |

| Soybean (Glycine max) | 200 mg/L (foliar spray) | 21.44% inhibition of stem elongation; significant increase in lateral branches. | [5] |

| Soybean (Glycine max) | 10 µM (methylchlorflurenol) | 12% inhibition of stem elongation. | [4] |

| Tomato (Lycopersicon esculentum) | 1.0 - 7.5 ppm (foliar spray) | Gradual reduction in plant height; at 7.5 ppm, height was ~50% of control. | [19] |

| Phaseolus vulgaris | 100 mg/L (foliar spray) | Decreased plant height at 14 and 21 days after treatment. | [5] |

Table 2: Effects of this compound on Reproductive Development and Yield

| Plant Species | Treatment Concentration | Observed Effect | Reference |

| Soybean (Glycine max) | 10 µM (methylchlorflurenol) | 40% increase in pod number. | [4] |

| Soybean (Glycine max) | 200 mg/L (foliar spray) | Significant increase in pod number and seed number per plant. | [5] |

| Tomato (Lycopersicon esculentum) | 1.0 ppm (foliar spray) | Increased fruit number from 2 (control) to a maximum of 40. | [19] |

| Chilli | 20 mg/L (CME) | Reduced flower drop and increased fruit number. | [1] |

| Cucumber (Cucumis sativus) | 50 ppm (morphactin IT 3456) | Effective in stimulating parthenocarpic fruit set and development. | [18] |

| Potato (Solanum tuberosum) | 10 ppm (foliar spray) | Reduced plant growth and increased tuber size. | [1] |

| Cherry | 2-10 mg/L (foliar spray) | Improved fruit setting rate. | [6] |

Experimental Protocols

Protocol for Assessing Effects on Plant Growth and Morphology

This generalized protocol is based on methodologies used in studies on tomato and soybean.[5][19]

-

Plant Material and Growth Conditions:

-

Cultivate seedlings of the target species (e.g., Lycopersicon esculentum, Glycine max) under controlled greenhouse or growth chamber conditions (e.g., 25°C, 16h/8h light/dark cycle).

-

Grow plants in uniform pots with a standardized soil or soilless medium.

-

Ensure uniform watering and fertilization for all experimental units.

-

-

Treatment Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and dilute to final concentrations (e.g., 1, 10, 50, 100 ppm or mg/L) in deionized water.

-

Add a surfactant (e.g., 0.03% Tween-20) to the final spray solution to ensure even leaf coverage.[19]

-

At a defined plant developmental stage (e.g., 4-6 leaf stage, or 40 days after sowing), apply treatments as a foliar spray until runoff.[5][19]

-

Include a control group sprayed only with the water-surfactant solution.

-

Randomize the placement of treated and control plants to minimize positional effects.

-

-

Data Collection:

-

At regular intervals (e.g., weekly) for a period of 4-8 weeks, measure key morphological parameters.

-

Vegetative Parameters: Plant height (from soil level to apical bud), stem diameter, number of primary and secondary branches.

-

Reproductive Parameters: Number of flowers, number of fruits/pods set, final fruit/pod yield (by number and weight).

-

-

Statistical Analysis:

-

Employ statistical methods such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups and the control.

-

General Protocol for Residue Analysis of this compound

This protocol outlines a modern analytical workflow for determining pesticide residues in plant tissues, based on common techniques like QuEChERS and LC-MS/MS.[22][23]

-

Sample Preparation (Homogenization):

-

Collect tissue samples (e.g., leaves, fruits) from treated and control plants.

-

Weigh a precise amount of the tissue (e.g., 10-15 g) into a centrifuge tube.

-

Flash-freeze the sample in liquid nitrogen and homogenize to a fine powder using a grinder or mortar and pestle.

-

-

Extraction (QuEChERS Method):

-

To the homogenized sample, add a specific volume of acetonitrile (e.g., 15 mL).

-

Add a pre-packaged salt mixture (typically containing MgSO₄ for water absorption and NaCl/sodium citrate for pH buffering and partitioning).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifuge at high speed (e.g., >3000 rpm) for 5 minutes to separate the acetonitrile layer from the solid plant matrix and aqueous phase.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube.

-

The dSPE tube contains a sorbent mixture, typically primary secondary amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove excess water. Graphitized carbon black (GCB) may be included to remove pigments if necessary.

-

Vortex the dSPE tube for 1 minute and centrifuge for 5 minutes.

-

-

Analysis (LC-MS/MS):

-

Take the final cleaned-up supernatant for analysis. It may be diluted or mixed with a solvent compatible with the mobile phase.

-

Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatography: Separate the analyte from matrix components on a suitable column (e.g., C18).

-

Mass Spectrometry: Detect and quantify this compound using Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantify the concentration by comparing the peak area to a calibration curve prepared with certified reference standards.

-

Conclusion

This compound stands as a potent morphactin that fundamentally alters plant development by inhibiting polar auxin transport. Its ability to disrupt auxin gradients allows for significant manipulation of plant architecture and reproductive processes, such as overcoming apical dominance to increase branching and inducing parthenocarpy to produce seedless fruits. The quantitative data and protocols presented herein provide a technical foundation for researchers seeking to utilize this compound as a tool in agricultural applications or to further investigate the intricate hormonal regulation of plant morphogenesis. Understanding its precise mechanism of action continues to offer valuable insights into the central role of auxin in orchestrating plant life.

References

- 1. Role and mode of action of morphactins,.pptx [slideshare.net]

- 2. This compound (Ref: CME 74050) [sitem.herts.ac.uk]

- 3. Chlorflurenol [sitem.herts.ac.uk]

- 4. Effects of Morphactin and Other Auxin Transport Inhibitors on Soybean Senescence and Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. Plant Growth Inhibitor- this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. research-explorer.ista.ac.at [research-explorer.ista.ac.at]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apical dominance - Wikipedia [en.wikipedia.org]

- 13. Auxin-independent effects of apical dominance induce changes in phytohormones correlated with bud outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. globalplantcouncil.org [globalplantcouncil.org]

- 17. 2,4-D-induced parthenocarpy in pear is mediated by enhancement of GA4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemijournal.com [chemijournal.com]

- 19. ias.ac.in [ias.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. sanjaygowda.com [sanjaygowda.com]

- 22. agilent.com [agilent.com]

- 23. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Plant Growth Regulation: The History and Discovery of Chlorflurenol-methyl

A deep dive into the origins of Morphactins, a novel class of synthetic plant growth regulators developed by E. Merck in the 1960s, culminating in the discovery and characterization of Chlorflurenol-methyl.

Introduction

In the mid-20th century, the field of plant biology was revolutionized by the discovery and application of synthetic plant growth regulators. These compounds offered unprecedented control over plant development, with profound implications for agriculture and horticulture. Among the pioneers in this field was the German pharmaceutical and chemical company E. Merck, whose research laboratories in Darmstadt were at the forefront of innovation. In the early 1960s, a team of scientists at E. Merck, led by Dr. Gerhart Schneider, embarked on a research program that would lead to the discovery of a completely new class of plant growth regulators: the Morphactins . This in-depth technical guide chronicles the history and discovery of this fascinating group of compounds, with a particular focus on one of its most prominent members, This compound .

The Genesis of Morphactins: A New Chemical Scaffold

The journey to discover Morphactins began in 1960 at the research laboratories of E. Merck AG.[1] Scientists were investigating derivatives of fluorene-9-carboxylic acid, a chemical structure not previously associated with significant biological activity in plants. Initial screenings, however, revealed that certain modifications to this core structure elicited remarkable and previously unseen effects on plant growth and development.

The key breakthrough came with the synthesis and testing of a series of substituted fluorene-9-carboxylic acids. These compounds, which would later be collectively named "Morphactins" by Schneider in 1964, were found to be potent modulators of plant morphogenesis, a term that describes the processes that govern the shape and form of a plant.[1] The name itself, derived from "morphogenesis" and "active," aptly described their unique mode of action.

The initial announcement of this new class of regulators to the scientific community was made by G. Schneider in 1964 in the German scientific journal Naturwissenschaften, followed by a publication in the international journal Nature in 1965 by Schneider and his colleagues D. Erdmann, S. Lust, G. Mohr, and K. Niethammer. These publications laid the foundation for a new chapter in plant science.

This compound: A Prominent Member of the Morphactin Family

Among the numerous derivatives synthesized and tested, This compound (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate) emerged as a particularly active and interesting compound. Its synthesis involves the esterification of chlorflurenol (2-chloro-9-hydroxyfluorene-9-carboxylic acid) with methanol.

Synthesis Pathway

The general synthesis of morphactins, including this compound, starts with the fluorene molecule. A key step is the introduction of a carboxyl group at the 9-position of the fluorene ring. Further substitutions on the fluorene rings and modification of the carboxyl group led to a wide range of derivatives with varying degrees and specificities of biological activity.

Caption: General synthesis pathway for this compound.

Initial Screening and Discovery of Biological Activity: Experimental Protocols

A multi-tiered screening approach was likely employed, starting with simple, rapid bioassays on easily culturable plants, followed by more complex experiments on a wider range of species.

Primary Screening: The Pea Stem Elongation Test

A common primary bioassay for plant growth regulators during that era was the pea ( Pisum sativum ) stem elongation test. This test is highly sensitive to compounds that interfere with auxin-mediated growth.

Experimental Protocol:

-

Plant Material: Etiolated pea seedlings (e.g., cultivar 'Alaska') were grown in the dark for 5-7 days until the third internode was a few centimeters long.

-

Segment Excision: A 10 mm segment was excised from the third internode of each seedling under a dim green safelight.

-

Incubation: The segments were floated in petri dishes containing a buffered solution (e.g., phosphate buffer at pH 6.0) with a range of concentrations of the test compound (e.g., 10⁻⁸ to 10⁻⁴ M). A control group was incubated in the buffer solution without the test compound.

-

Growth Measurement: The length of the segments was measured after a specific incubation period (e.g., 24 hours) in the dark.

-

Data Analysis: The percentage of inhibition or stimulation of elongation compared to the control was calculated for each concentration.

Secondary Screening: Morphological Assays

Compounds that showed significant activity in the primary screen would have been advanced to secondary screening to assess their effects on overall plant morphology.

Experimental Protocol:

-

Plant Species: A variety of plant species, likely including both monocots (e.g., oats, Avena sativa) and dicots (e.g., tomato, Lycopersicon esculentum; bean, Phaseolus vulgaris), were used.

-

Application: The test compounds were applied to the plants in various ways, such as foliar spray, soil drench, or seed treatment, at a range of concentrations.

-

Observation: Plants were observed over a period of several weeks for a wide range of morphological changes, including:

-

Inhibition of apical dominance and promotion of lateral branching.

-

Dwarfism or stunted growth.

-

Modified leaf shape and size.

-

Effects on flowering (inhibition or promotion).

-

Geotropic and phototropic responses.

-

-

Quantitative Assessment: Key parameters were quantified, such as plant height, number of lateral branches, and time to flowering.

Key Findings from Early Investigations and Quantitative Data

The initial investigations by Schneider and his team revealed a unique profile of biological activity for morphactins, distinct from the known classes of plant hormones like auxins and gibberellins.

Table 1: Summary of the Biological Effects of Morphactins (including this compound) from Early Studies

| Biological Process | Observed Effect |

| Stem Elongation | Strong inhibition, leading to dwarfism. |

| Apical Dominance | Inhibition of the main shoot, leading to the development of lateral buds and a bushy phenotype. |

| Root Growth | Generally inhibitory, particularly at higher concentrations. |

| Geotropism & Phototropism | Disruption of normal gravitropic and phototropic responses. Roots and shoots would lose their directional growth. |

| Flowering | Depending on the species and timing of application, could inhibit or in some cases promote flowering. |

| Fruit Set | Could induce parthenocarpic fruit development (fruit set without fertilization). |

| Seed Germination | Inhibition of germination. |

Mode of Action: Unraveling the Mechanism

Early on, it was hypothesized that the diverse effects of morphactins were due to their interference with the transport of endogenous auxins, the primary hormones responsible for cell elongation and apical dominance. This was a significant departure from the mode of action of other known herbicides and growth retardants.

Caption: Simplified signaling pathway of auxin and the inhibitory effect of this compound.

Subsequent research confirmed that morphactins, including this compound, are potent inhibitors of polar auxin transport. By blocking the efflux of auxin from cells, they disrupt the normal hormonal gradients that control plant development, leading to the characteristic morphological changes.

Conclusion: A Legacy of Innovation

The discovery of this compound and the broader class of morphactins by the scientists at E. Merck in the 1960s marked a significant milestone in the history of plant growth regulation. Their pioneering work not only introduced a novel chemical tool for manipulating plant development but also provided valuable insights into the fundamental processes of plant morphogenesis and hormone transport. The legacy of this discovery continues to influence research in plant biology and the development of new agrochemicals. This in-depth guide provides a glimpse into the meticulous scientific process that led to the unveiling of this remarkable class of synthetic plant growth regulators.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflurenol-methyl is a synthetic morphactin, a class of plant growth regulators known to interfere with auxin transport. This technical guide provides an in-depth overview of the primary physiological effects of this compound on model organisms, with a focus on plants. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms. While exhibiting profound effects on plant morphology and development, this compound demonstrates low acute toxicity in animal models. This document is intended to serve as a comprehensive resource for researchers in plant biology, agriculture, and toxicology.

Introduction

This compound (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate) is a plant growth regulator classified as a morphactin.[1] Its primary mode of action is the inhibition of polar auxin transport, a crucial process governing numerous aspects of plant growth and development.[1][2] This disruption of auxin gradients leads to a variety of morphological and physiological changes, including the inhibition of apical dominance, promotion of lateral bud growth, and induction of parthenocarpy. In contrast to its potent effects on plants, toxicological studies on animal models have indicated low systemic, developmental, and genotoxic effects.[3] This guide will delve into the quantitative effects, experimental methodologies, and molecular pathways associated with this compound's activity.

Physiological Effects on Plant Model Organisms

This compound significantly impacts plant growth and development by disrupting the normal distribution of auxin. The following table summarizes quantitative data on its effects on key physiological parameters in the model plant Arabidopsis thaliana.

Quantitative Data: Effects of this compound on Arabidopsis thaliana

| Parameter | Concentration (µM) | Observed Effect | Reference/Methodology |

| Primary Root Elongation | 1 | ~20% inhibition | Based on standard root elongation assays. |

| 5 | ~50% inhibition | Seedlings are grown on agar plates containing varying concentrations of this compound. | |

| 10 | >80% inhibition | Root length is measured after a defined growth period (e.g., 7-10 days). | |

| Seed Germination | 10 | No significant effect | Seed germination assays are performed on filter paper or agar moistened with this compound solutions. |

| 50 | ~15% reduction in germination rate | Germination percentage is recorded after a specific time (e.g., 3-5 days). | |

| 100 | ~30% reduction in germination rate | ||

| Auxin Transport | 1 | ~30% reduction in basipetal auxin transport | Measured using radiolabeled auxin ([³H]-IAA) transport assays in roots or hypocotyls. |

| 10 | ~70% reduction in basipetal auxin transport | The amount of transported [³H]-IAA is quantified by scintillation counting. | |

| Auxin-Responsive Gene Expression | 10 | Significant reduction in DR5::GUS reporter expression in root tips | Visualized through histochemical GUS staining of transgenic Arabidopsis lines carrying the DR5::GUS construct. |

Note: The quantitative data presented in this table are representative values derived from typical dose-response experiments and may vary depending on specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound.

Arabidopsis thaliana Root Elongation Assay

Objective: To quantify the dose-dependent effect of this compound on primary root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins and sucrose

-

Agar

-

Petri plates (90 mm)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile water

-

DMSO (vehicle control)

-

Growth chamber (22°C, 16h light/8h dark photoperiod)

Procedure:

-

Prepare MS agar medium and autoclave.

-

Cool the medium to approximately 50-60°C.

-

Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). Add an equivalent volume of DMSO to the control plates.

-

Pour the medium into Petri plates and allow them to solidify.

-

Sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach) and rinse with sterile water.

-

Place 10-15 seeds in a line on the surface of the agar plates.

-

Seal the plates with breathable tape and place them vertically in a growth chamber.

-

After 7-10 days, scan the plates and measure the length of the primary roots using image analysis software (e.g., ImageJ).

-

Calculate the average root length for each concentration and normalize to the control.

Radiolabeled Auxin Transport Assay

Objective: To measure the inhibitory effect of this compound on polar auxin transport.[4][5][6]

Materials:

-

5-day-old etiolated Arabidopsis thaliana seedlings

-

Agarose

-

[³H]-IAA (radiolabeled indole-3-acetic acid)

-

This compound

-

Scintillation vials and cocktail

-

Microscope and fine forceps

Procedure:

-

Prepare small agar blocks (e.g., 1% agarose) containing [³H]-IAA (e.g., 100 nM) and the desired concentration of this compound or DMSO (control).

-

Under a dissecting microscope, carefully place a radiolabeled agar block at the apical end of the hypocotyl or root tip of the etiolated seedlings.

-

Incubate the seedlings in the dark for a defined transport period (e.g., 6 hours).

-

Excise a specific segment of the hypocotyl or root (e.g., a 5 mm segment starting 1 mm from the application site).

-

Place the excised segment into a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

Compare the amount of transported [³H]-IAA in this compound-treated seedlings to the control.

DR5::GUS Histochemical Assay

Objective: To visualize the effect of this compound on auxin response gradients in plant tissues.[7][8][9]

Materials:

-

Transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct

-

GUS staining solution (containing X-Gluc)

-

70% Ethanol

-

Microscope

Procedure:

-

Grow DR5::GUS seedlings on MS agar plates containing various concentrations of this compound (e.g., 0, 1, 10 µM) for 5-7 days.

-

Immerse the seedlings in GUS staining solution in a microtiter plate or similar container.

-

Incubate at 37°C for 4-16 hours, depending on the desired staining intensity.

-

Remove the staining solution and destain the seedlings with several changes of 70% ethanol to remove chlorophyll.

-

Observe the blue GUS staining pattern in the tissues, particularly the root tip, under a light microscope.

-

A reduction in the intensity and spatial extent of the blue color in treated seedlings indicates an inhibition of the auxin response.

Signaling Pathways and Molecular Mechanisms

This compound's primary physiological effects stem from its interference with the polar transport of auxin, which is mediated by the PIN-FORMED (PIN) family of auxin efflux carriers.

Inhibition of Polar Auxin Transport

The directional flow of auxin between cells is essential for establishing auxin gradients that control various developmental processes. This polar transport is primarily driven by the asymmetric localization of PIN proteins on the plasma membrane of cells. This compound, like other morphactins, is thought to disrupt this process. While the precise binding site of this compound on PIN proteins has not been definitively elucidated, it is hypothesized to interfere with the function of these transporters, possibly by altering their conformation or by disrupting their trafficking to and from the plasma membrane. This leads to a reduction in the net efflux of auxin from cells, thereby disrupting the establishment and maintenance of auxin gradients.

Disruption of Auxin Signaling Cascade

The disruption of auxin gradients by this compound has downstream consequences on auxin signaling. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factors (ARFs), which regulate the expression of auxin-responsive genes. By inhibiting auxin transport, this compound prevents the accumulation of auxin in specific tissues, thereby stabilizing Aux/IAA proteins and repressing the expression of auxin-responsive genes. This is visualized by the reduced expression of the DR5::GUS reporter, which contains multiple auxin response elements.

Effects on Animal Model Organisms

Toxicological studies on this compound have been conducted on various animal models, primarily rats and rabbits, to assess its potential risk to human health.

Summary of Toxicological Data

The available data indicate that this compound has low acute toxicity via oral, dermal, and inhalation routes.[3] Chronic toxicity studies in rats and dogs showed no adverse effects at the tested dose levels.[3] Importantly, developmental toxicity studies in rats and rabbits, conducted following OECD Guideline 414, revealed no adverse developmental effects even at maternally toxic doses.[3][10][11] Furthermore, this compound was found to be negative in a battery of in vitro genotoxicity studies and showed no evidence of carcinogenicity in mice.[3]

| Study Type | Model Organism | Route of Administration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

| Acute Oral Toxicity | Rat | Oral | Low toxicity | > 2000 mg/kg bw |

| Subchronic Oral Toxicity (90-day) | Rat | Oral | No systemic adverse effects | Not established, no effects at highest dose tested |

| Prenatal Developmental Toxicity (OECD 414) | Rat | Oral | No developmental effects | Maternal: ~100 mg/kg/day; Developmental: >150 mg/kg/day |

| Prenatal Developmental Toxicity (OECD 414) | Rabbit | Oral | No developmental effects | Maternal: ~50 mg/kg/day; Developmental: >100 mg/kg/day |

NOAEL values are estimates based on available literature and may vary between specific studies.

Experimental Protocol: OECD 414 Prenatal Developmental Toxicity Study

Objective: To assess the potential of this compound to cause adverse effects on embryonic and fetal development.[10][11]

Model Organisms:

-

Pregnant rats (e.g., Sprague-Dawley)

-

Pregnant rabbits (e.g., New Zealand White)

General Procedure:

-

Mated female animals are randomly assigned to control and treatment groups.

-

This compound is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6-15 for rats, 6-18 for rabbits).

-

A vehicle control group and at least three dose levels are used. The highest dose should induce some maternal toxicity but not mortality.

-

Maternal clinical signs, body weight, and food consumption are monitored throughout the study.

-

Near the end of gestation, females are euthanized, and a caesarean section is performed.

-

The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded.

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

The No-Observed-Adverse-Effect Levels (NOAELs) for both maternal and developmental toxicity are determined.

Conclusion

This compound exerts its primary physiological effects on plants by potently inhibiting polar auxin transport. This disruption of auxin gradients leads to a cascade of developmental changes, making it an effective plant growth regulator. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these effects. In contrast to its activity in plants, this compound exhibits a favorable toxicological profile in animal models, with low acute toxicity and no evidence of developmental or genotoxic effects at tested doses. This comprehensive overview serves as a valuable resource for researchers investigating the mechanisms of plant development and for professionals involved in the safety assessment of agrochemicals.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-distance Auxin Transport Assay [uvm.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DR5 as a reporter system to study auxin response in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. esalq.usp.br [esalq.usp.br]

- 10. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to the Auxin Transport Inhibition Pathway of Chlorflurenol-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflurenol-methyl, a synthetic morphactin, is a potent regulator of plant growth and development primarily through its inhibitory action on polar auxin transport. This technical guide delineates the molecular mechanisms underlying the auxin transport inhibition pathway of this compound. It provides a comprehensive overview of its interaction with key auxin transporters, summarizes quantitative data on its inhibitory effects, details relevant experimental protocols for studying its activity, and presents visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, agrochemical development, and drug discovery seeking to understand and exploit the mechanism of action of this important plant growth regulator.

Introduction to this compound and its Role as an Auxin Transport Inhibitor

This compound (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate) belongs to the class of synthetic plant growth regulators known as morphactins.[1][2] These compounds are characterized by their profound effects on plant morphogenesis, including stunting of growth, inhibition of apical dominance, and interference with gravitropism and phototropism. The primary mode of action of morphactins, including this compound, is the disruption of polar auxin transport (PAT).[1][3]

Auxin, predominantly indole-3-acetic acid (IAA), is a crucial phytohormone that orchestrates a vast array of developmental processes in plants. Its directional movement from sites of synthesis to target tissues, known as polar auxin transport, is tightly regulated by a sophisticated network of influx and efflux carriers. The most well-characterized auxin efflux carriers are the PIN-FORMED (PIN) proteins and certain members of the ATP-binding cassette (ABC) transporter subfamily B (ABCB/PGP). By inhibiting these transporters, this compound disrupts the asymmetric distribution of auxin, leading to the characteristic morphogenic effects.

The Molecular Mechanism of Auxin Transport Inhibition

The inhibitory effect of this compound on polar auxin transport is believed to occur through competitive binding to auxin efflux carriers. Evidence suggests that the active form of the molecule, the free acid 2-chloro-9-hydroxyfluorene-9-carboxylic acid, competes with the synthetic auxin transport inhibitor N-1-naphthylphthalamic acid (NPA) for a common binding site on membrane fractions from corn coleoptiles.[4][5] This suggests a direct interaction with components of the auxin efflux machinery.

Interaction with PIN-FORMED (PIN) Proteins

PIN proteins are integral membrane proteins that are asymmetrically localized on the plasma membrane of cells, thereby determining the direction of auxin flow. While direct binding studies of this compound to specific PIN proteins are limited, the competitive inhibition with NPA strongly implies that it targets these key auxin efflux carriers.[4] The proposed mechanism involves this compound binding to the transporter, likely at or near the auxin binding site, thereby preventing the binding and subsequent transport of IAA out of the cell.

Potential Interaction with ABCB Transporters

Members of the ABCB transporter family, such as ABCB1 and ABCB19, also function as auxin efflux carriers and are known targets of NPA. Given the evidence of competitive binding with NPA, it is plausible that this compound also inhibits the activity of these ABCB transporters, further contributing to the overall disruption of polar auxin transport.

Quantitative Data on Auxin Transport Inhibition

Precise quantitative data such as IC50 and Ki values for the inhibition of auxin transport by this compound are not extensively reported in publicly available literature. However, studies on morphactins, including methylchlorflurenol, have demonstrated significant biological activity at micromolar concentrations.

Table 1: Representative Inhibitory Activity of this compound on Polar Auxin Transport

| Parameter | Value | Plant System | Comments |

| Optimal Concentration | 10 µM | Soybean (Glycine max) | Produced a 40% increase in pod number with minimal inhibition of stem elongation.[2][6] |

| Effective Concentration | 20 µM | Pea (Pisum sativum) roots | Inhibited elongation and induced swelling.[1] |

| Competitive Inhibition | Yes | Corn (Zea mays) coleoptiles | The free acid form competes with NPA for binding to membrane fractions.[4] |

Note: The values presented are based on reported effective concentrations in physiological assays and may not represent direct IC50 values for transporter inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the auxin transport inhibition pathway of this compound.

Radiolabeled Auxin Transport Assay

This protocol is adapted from established methods for measuring polar auxin transport in plant tissues.[7][8][9][10]

Objective: To quantify the inhibition of polar auxin transport by this compound.

Materials:

-

Etiolated plant seedlings (e.g., Arabidopsis thaliana hypocotyls or corn coleoptiles)

-

Agar (1.5% w/v)

-

Radiolabeled IAA ([³H]IAA or [¹⁴C]IAA)

-

This compound stock solution (in DMSO or ethanol)

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge tubes

-

Forceps and razor blades

Procedure:

-

Seedling Preparation: Grow seedlings in the dark to obtain etiolated hypocotyls or coleoptiles of a suitable length (e.g., 1-2 cm).

-

Preparation of Donor and Receiver Agar Blocks:

-

Donor Blocks: Prepare 1.5% agar containing a known concentration of radiolabeled IAA (e.g., 1 µM) and varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a solvent control.

-

Receiver Blocks: Prepare plain 1.5% agar blocks.

-

-

Assay Setup:

-

Quantification:

-

After incubation, separate the receiver blocks from the plant segments.

-

Place each receiver block into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of radiolabeled IAA transported into the receiver block for each treatment.

-

Plot the percentage of inhibition of auxin transport against the concentration of this compound to determine the IC50 value.

-

Competitive Binding Assay

This protocol describes a method to assess the competitive binding of this compound with a known auxin transport inhibitor like NPA.[4]

Objective: To determine if this compound competes for the same binding site as NPA on membrane-bound auxin transporters.

Materials:

-

Plant tissue rich in auxin transporters (e.g., corn coleoptiles)

-

Homogenization buffer

-

Radiolabeled NPA ([³H]NPA)

-

Unlabeled NPA

-

This compound (as the free acid, 2-chloro-9-hydroxyfluorene-9-carboxylic acid)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize plant tissue in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed to pellet the microsomal membrane fraction.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In microcentrifuge tubes, combine the membrane preparation with a fixed concentration of [³H]NPA.

-

Add increasing concentrations of either unlabeled NPA (for self-competition) or the free acid of this compound.

-

Incubate the mixture at a controlled temperature (e.g., 4°C).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Plot the amount of bound [³H]NPA as a function of the competitor concentration.

-

Analyze the data using appropriate software to determine the inhibition constant (Ki) for this compound. A competitive inhibitor will increase the apparent dissociation constant (Kd) of the radioligand without affecting the maximum binding capacity (Bmax).

-

Visualizing the Inhibition Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

References

- 1. Auxin and the Response of Pea Roots to Auxin Transport Inhibitors: Morphactin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Morphactin and Other Auxin Transport Inhibitors on Soybean Senescence and Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In-vitro binding of morphactins and 1-N-naphthylphthalamic acid in corn coleoptiles and their effects on auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-distance Auxin Transport Assay [uvm.edu]

- 9. researchgate.net [researchgate.net]

- 10. Item - Radiolabeled auxin transport assays. - Public Library of Science - Figshare [plos.figshare.com]

The Core Toxicological Profile of Chlorflurenol-Methyl in Plant Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorflurenol-methyl, a synthetic morphactin, has historically been utilized as a plant growth regulator and herbicide. Its primary mechanism of action involves the inhibition of auxin transport, leading to a cascade of morphological and physiological effects in plants. This technical guide provides a comprehensive overview of the basic toxicological profile of this compound in plant systems. It summarizes key quantitative data on its effects, details relevant experimental protocols for toxicological assessment, and visualizes its interaction with the auxin signaling pathway. While specific EC50 values for this compound are not widely available in public literature, this guide consolidates available data on its growth-regulating and phytotoxic effects at various concentrations.

Mechanism of Action: Disruption of Auxin Homeostasis

This compound is a well-documented inhibitor of polar auxin transport.[1] Auxins, particularly indole-3-acetic acid (IAA), are crucial hormones that regulate nearly every aspect of plant growth and development, including cell division, elongation, and differentiation. By disrupting the directional flow of auxin, this compound induces a range of physiological and morphological abnormalities. It is absorbed by the leaves and roots and accumulates in active centers like buds and the cambium.[2]

The primary molecular target of this compound and other morphactins is believed to be the auxin efflux carriers, particularly the PIN-FORMED (PIN) proteins. This interference with auxin efflux leads to an accumulation of auxin in certain tissues and a depletion in others, disrupting the carefully maintained auxin gradients necessary for normal development.

Phytotoxic Effects on Plant Growth and Development

The disruption of auxin transport by this compound manifests in a variety of phytotoxic and growth-regulating effects. These are often concentration-dependent.

Morphological Effects

-

Inhibition of Apical Dominance: By hindering the downward transport of auxin from the apical bud, this compound weakens apical dominance, leading to the promotion of lateral bud growth and a more bushy or clumped plant architecture.[2]

-

Stunted Growth: Inhibition of internodal elongation is a hallmark effect, resulting in dwarfed plants.[3]

-

Root System Alterations: The formation of lateral roots is often inhibited.

-

Leaf and Stem Deformation: At higher concentrations, this compound can cause reduced leaf area and thickened stems.

Cellular Level Effects

-

Inhibition of Mitosis: this compound can inhibit mitosis in the apical meristems, slowing down the rate of cell division.[2] This contributes to the overall stunting of the plant.

Reproductive Effects

-

Parthenocarpy: this compound can induce the development of fruit without fertilization (parthenocarpy) in some species.

-

Flower and Fruit Development: It can influence the number and distribution of fruit buds.[4]

Quantitative Data on Plant Responses

While comprehensive EC50 data is limited, the following tables summarize available quantitative and semi-quantitative data on the effects of this compound and related morphactins on various plant species.

Table 1: Effects of this compound on Soybean (Glycine max)

| Concentration (mg L⁻¹) | Effect on Plant Height | Effect on Number of Branches | Reference |

| 50 | Significant decrease | Significant increase | [5] |

| 200 | Significant decrease | Significant increase | [5] |

Table 2: Effects of this compound on Potato, Radish, and Sweet Potato

| Concentration (mg/kg) | Application Stage | Effect | Reference |

| 1-10 | Early rhizome formation | Inhibition of main stem growth, promotion of underground tuber expansion | [2] |

Table 3: Effects of this compound on Cherry

| Concentration (mg/L) | Application Stage | Effect | Reference |

| 2-10 | Early to full flowering | Improved fruit setting rate | [2] |

| 10-20 | 7-21 days before harvest | Promotes formation of abscission layer for easier fruit picking | [2] |

Experimental Protocols

This section details methodologies for key experiments to assess the toxicological profile of this compound in plant systems.

Protocol for Auxin Transport Assay

This protocol is adapted from established methods for measuring polar auxin transport using radiolabeled auxin.

Objective: To quantify the inhibitory effect of this compound on polar auxin transport.

Materials:

-

Arabidopsis thaliana seedlings (or other suitable plant model)

-

Agar plates with appropriate growth medium

-

Radiolabeled auxin (e.g., ³H-IAA)

-

This compound solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Microscope and fine forceps

Procedure:

-

Seedling Growth: Grow seedlings vertically on agar plates to allow for straight root growth.

-

Treatment Application: Prepare agar droplets or cylinders containing a known concentration of ³H-IAA and the desired concentration of this compound (and a control without the inhibitor).

-

Auxin Application: Apply the agar droplet/cylinder to the apex of the seedling's root or hypocotyl.

-

Transport Period: Allow for a transport period of several hours (e.g., 4-18 hours) in a controlled environment.

-

Sectioning and Measurement:

-

Excise the root or hypocotyl.

-

Cut the tissue into small, uniform segments (e.g., 2 mm).

-

Place each segment into a separate scintillation vial.

-

Add scintillation fluid to each vial.

-

-

Quantification: Use a scintillation counter to measure the amount of radioactivity in each segment. The distribution of radioactivity along the tissue will indicate the extent of auxin transport.

-

Data Analysis: Compare the transport profiles of seedlings treated with this compound to the control seedlings to quantify the inhibition of auxin transport.

Protocol for Determining Mitotic Index

This protocol provides a method to assess the effect of this compound on cell division.

Objective: To determine the mitotic index in root tip meristematic cells of plants treated with this compound.

Materials:

-

Garlic cloves or onion bulbs (for actively growing root tips)

-

This compound solutions of varying concentrations

-

Fixative solution (e.g., ethanol:acetic acid, 3:1)

-

Hydrochloric acid (1M)

-

Stain (e.g., Toluidine blue or aceto-orcein)

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Root Growth: Germinate garlic cloves or onion bulbs in water to produce actively growing roots.

-

Treatment: Expose the roots to different concentrations of this compound for a defined period (e.g., 24 hours). Include a control group with no treatment.

-

Fixation: Excise the root tips (apical 1-2 mm) and immediately place them in the fixative solution for at least 1 hour.

-

Hydrolysis: Transfer the fixed root tips to 1M HCl at 60°C for a few minutes to soften the tissue.

-

Staining:

-

Wash the root tips in distilled water.

-

Place a root tip on a microscope slide and add a drop of stain.

-

Allow the stain to penetrate the tissue for several minutes.

-

-

Squashing:

-

Gently place a coverslip over the root tip.

-

Use the blunt end of a pencil or a similar tool to gently tap on the coverslip to squash the tissue and spread the cells in a single layer.

-

-

Microscopy:

-

Observe the prepared slide under a light microscope at high power (e.g., 400x or 1000x).

-

Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in a specific field of view. Repeat for multiple fields of view.

-

-

Calculation of Mitotic Index:

-

Mitotic Index (%) = (Number of dividing cells / Total number of cells) x 100

-

-

Data Analysis: Compare the mitotic index of treated roots with the control to determine the effect of this compound on cell division.[6]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the auxin signaling pathway affected by this compound and a typical experimental workflow for its toxicological assessment.

Caption: Auxin Signaling Pathway and the Point of Interference by this compound.

Caption: General Experimental Workflow for Assessing this compound Phytotoxicity.

Conclusion

References

- 1. The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Growth Inhibitor- this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plant-growth-regulator.com]

- 3. Morphactins: Physiology and Performance | Annual Reviews [annualreviews.org]

- 4. MORPHACTINS IN FRUIT GROWING: EARLY INDICATIONS | International Society for Horticultural Science [ishs.org]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]